molecular formula C19H19NO2 B480306 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 432017-93-1

2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B480306
CAS No.: 432017-93-1
M. Wt: 293.4g/mol
InChI Key: PCHAACFAFNHVNH-UHFFFAOYSA-N
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Description

2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the appropriate substitution of the phenylhydrazine and aldehyde to introduce the 2-methyl and 4-methylphenoxyethyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylic acid

    Reduction: 2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-methanol

    Substitution: Various substituted indole derivatives depending on the specific reaction conditions.

Scientific Research Applications

2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A simpler indole derivative with similar chemical properties.

    2-methylindole: Another indole derivative with a methyl group at the 2-position.

    4-methylphenoxyacetic acid: A compound with a similar phenoxyethyl group.

Uniqueness

2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is unique due to the combination of its indole ring system with the 2-methyl and 4-methylphenoxyethyl substituents. This unique structure may confer specific chemical and biological properties that are not present in simpler indole derivatives .

Properties

IUPAC Name

2-methyl-1-[2-(4-methylphenoxy)ethyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-7-9-16(10-8-14)22-12-11-20-15(2)18(13-21)17-5-3-4-6-19(17)20/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHAACFAFNHVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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